molecular formula C13H7Cl2FN2O2 B14817519 N-[(E)-(2,4-dichlorophenyl)methylidene]-2-fluoro-5-nitroaniline

N-[(E)-(2,4-dichlorophenyl)methylidene]-2-fluoro-5-nitroaniline

Cat. No.: B14817519
M. Wt: 313.11 g/mol
InChI Key: KNQUUBXCVXPODU-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzylidene)-2-fluoro-5-nitroaniline is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzylidene group attached to a 2-fluoro-5-nitroaniline moiety, with two chlorine atoms at the 2 and 4 positions of the benzylidene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzylidene)-2-fluoro-5-nitroaniline typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-fluoro-5-nitroaniline. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzylidene)-2-fluoro-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dichlorobenzylidene)-2-fluoro-5-nitroaniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzylidene)-2-fluoro-5-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria or fungi by interfering with their metabolic processes. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-dichlorobenzylidene)-4-methylbenzohydrazide
  • 2-chloro-5-nitro-N’-(4-methylbenzylidene)benzohydrazide
  • N’-(2,4-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide

Uniqueness

N-(2,4-dichlorobenzylidene)-2-fluoro-5-nitroaniline is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activities. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H7Cl2FN2O2

Molecular Weight

313.11 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)methanimine

InChI

InChI=1S/C13H7Cl2FN2O2/c14-9-2-1-8(11(15)5-9)7-17-13-6-10(18(19)20)3-4-12(13)16/h1-7H

InChI Key

KNQUUBXCVXPODU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=CC2=C(C=C(C=C2)Cl)Cl)F

Origin of Product

United States

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